molecular formula C11H15NO2 B3029132 Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 54202-05-0

Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B3029132
CAS RN: 54202-05-0
M. Wt: 193.24
InChI Key: UTSHTDGCQQHAPB-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, is a structurally complex molecule that is part of a broader class of bicyclic compounds. These compounds are characterized by their two fused rings and functional groups that provide a variety of chemical properties and reactivity. The papers provided discuss various bicyclic compounds with different substituents and functional groups, which can offer insights into the synthesis, molecular structure, and chemical properties of related compounds .

Synthesis Analysis

The synthesis of bicyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of tetramethylbicyclo[3.3.0]octane framework involves oxidative dearomatization, cycloaddition, and stereochemical inversion . Similarly, the conversion of methylenebicyclo[4.2.0]octanone to methylenebicyclo[3.2.1]octanol is achieved through a Sm(II)-induced 1,2-rearrangement with ring expansion . These methods highlight the intricate strategies employed to construct bicyclic frameworks, which could be adapted for the synthesis of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate, was elucidated using X-ray diffraction, revealing the spatial arrangement of its substituents and functional groups . This information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and polymerizations. The photochemical cycloaddition reaction discussed in one study demonstrates the reactivity of the double bonds in the bicyclic framework . Additionally, the polymerization of a monomer bearing acrylic and bicyclic ortho ester groups indicates the potential of these compounds to form polymers with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the chair conformations of the cyclohexane rings in methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate affect its reactivity and physical properties . The presence of different functional groups, such as cyano, ester, and carbamoyloxymethyl groups, can also impact the solubility, stability, and reactivity of these molecules .

Scientific Research Applications

1. Photocyclization in Photochemistry

Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (2) has been shown to photocyclize selectively into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate, demonstrating the utility of related compounds in photochemical reactions (Anklam, Lau, & Margaretha, 1985).

2. Liquid Crystal Properties

Research on 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with various substituents, including cyano groups, has highlighted their potential in creating low-melting esters with large nematic ranges, important for liquid crystal applications (Gray & Kelly, 1981).

3. Catalyst in Michael Addition

A dabco-based basic ionic liquid, 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide, has been utilized as a catalyst for Michael addition of active methylene compounds to α, β-unsaturated carboxylic esters and nitriles, showcasing the catalytic applications of bicyclo[2.2.2]octane derivatives (Keithellakpam & Laitonjam, 2014).

4. Synthesis of Specific Stereochemical Structures

The synthesis of specific stereochemical structures like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane demonstrates the compound's utility in creating complex molecular architectures for various applications (Rose et al., 2003).

5. Electrooptical Properties

Mixtures of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates and cyanobiphenyls have been found to exhibit useful electrooptical properties, particularly in applications like twisted nematic cells used in liquid crystal displays (Gray & Kelly, 1981).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280, P305, P351, P338 .

properties

IUPAC Name

methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHTDGCQQHAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732124
Record name Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate

CAS RN

54202-05-0
Record name Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Nara, S Jogi, S Cheruku… - Journal of Medicinal …, 2022 - ACS Publications
While several farnesoid X receptor (FXR) agonists under clinical investigation for the treatment of nonalcoholic steatohepatitis (NASH) have shown beneficial effects, adverse effects …
Number of citations: 6 pubs.acs.org

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